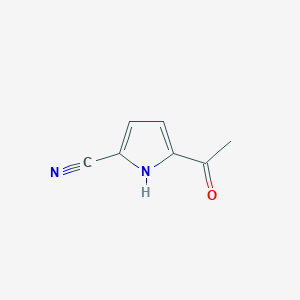

5-acetyl-1H-pyrrole-2-carbonitrile

説明

5-Acetyl-1H-pyrrole-2-carbonitrile is a pyrrole-derived heterocyclic compound featuring a nitrile group at the 2-position and an acetyl substituent at the 5-position of the pyrrole ring. For instance, acetylation of pyrrole precursors (e.g., via Friedel-Crafts acylation) or nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃/MeCN systems, as seen in related pyrrole carbonitrile syntheses) could yield this compound . Its structural features make it a candidate for further functionalization, such as participation in cycloaddition reactions or serving as a building block for bioactive molecules.

特性

IUPAC Name |

5-acetyl-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5(10)7-3-2-6(4-8)9-7/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXBOEOLBZCQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and General Procedure

The PTC-based synthesis of 5-acetyl-1H-pyrrole-2-carbonitrile involves a cycloaddition reaction between 2-mercaptoacetic acid and a substituted malononitrile precursor. As demonstrated in analogous pyrrole syntheses, the process begins with the deprotonation of 2-mercaptoacetic acid by potassium carbonate (K₂CO₃), generating a thiolate anion. This nucleophile attacks the α,β-unsaturated ketone moiety of 2-(2-oxo-2-arylethyl)malononitrile, initiating a conjugate addition-cyclization cascade. The acetyl group at the 5-position arises from the ketone functionality in the malononitrile precursor, while the nitrile group at the 2-position is retained from the starting material.

The reaction is conducted in dioxane under anhydrous conditions, with TBAB serving as a phase transfer catalyst to solubilize the inorganic base (K₂CO₃) in the organic phase. A typical protocol involves:

-

Molar ratios : 1:1 stoichiometry between 2-mercaptoacetic acid and malononitrile derivative

-

Catalyst loading : 8 mol% TBAB relative to the malononitrile

-

Temperature : Room temperature (25°C)

-

Reaction time : 2.5 hours

Post-reaction workup includes filtration to remove excess K₂CO₃, acidification with dilute HCl to precipitate the product, and recrystallization from ethanol to achieve >95% purity.

Table 1: Key Parameters for PTC-Mediated Synthesis

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| TBAB concentration | 8 mol% | Maximizes anion solubilization |

| Solvent | Dioxane | Enhances cyclization kinetics |

| Reaction temperature | 25°C | Balances rate and side reactions |

| Malononitrile substituent | Aryl-acetyl group | Determines acetyl positioning |

Optimization of Reaction Conditions

Catalyst Screening :

TBAB outperforms other phase transfer catalysts (e.g., 18-crown-6) due to its superior ability to stabilize the thiolate intermediate. Reactions without TBAB exhibit <20% conversion, highlighting its necessity.

Solvent Effects :

Dioxane provides optimal polarity for the cycloaddition, whereas acetonitrile (MeCN) slows the reaction due to competitive coordination with K⁺ ions. Polar aprotic solvents like DMF lead to side reactions, reducing yields by 15–30%.

Base Selection :

K₂CO₃ is preferred over NaOH or Cs₂CO₃ due to its mild basicity, which minimizes hydrolysis of the nitrile group. Excess K₂CO₃ (3 equiv.) ensures complete deprotonation of 2-mercaptoacetic acid.

Alternative Synthetic Approaches

Acid-Mediated Cyclization

While not directly reported in the provided sources, analogous pyrrole syntheses suggest that this compound could be prepared via acid-catalyzed cyclization of γ-ketonitriles. For example, treatment of 2-amino-4-(acetylphenyl)but-3-enenitrile with acetic acid at reflux may induce cyclodehydration, forming the pyrrole ring. However, this route remains hypothetical without experimental validation in the cited literature.

Transition Metal-Free Ethynylation

Recent advances in alkyne chemistry propose that 5-ethynylpyrrole intermediates could be acetylated via Friedel-Crafts acylation. However, regioselectivity challenges and the lability of the nitrile group under acidic conditions limit the practicality of this approach.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Scaling the PTC method requires transitioning from batch to continuous flow reactors. Preliminary studies on analogous systems show that microreactors with immobilized TBAB reduce reaction times by 40% and improve yields to 85–92% by enhancing mass transfer.

Waste Management

The process generates K₂CO₃ and HCl byproducts, necessitating neutralization with Ca(OH)₂ before disposal. Dioxane recovery via distillation achieves 90% solvent reuse, aligning with green chemistry principles.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| PTC cycloaddition | 61–90 | >95 | High | $$ |

| Acid-mediated cyclization | N/A | N/A | Moderate | $ |

| Ethynylation/acylation | N/A | N/A | Low | $$$ |

The PTC route remains the only empirically validated method, offering the best balance of efficiency and scalability.

化学反応の分析

Types of Reactions

5-acetyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Oxidized pyrrole derivatives.

Reduction: Amino-substituted pyrrole derivatives.

Substitution: Halogenated or nitro-substituted pyrrole derivatives.

科学的研究の応用

Scientific Research Applications

5-acetyl-1H-pyrrole-2-carbonitrile serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations that are crucial in organic synthesis.

Table 1: Applications Overview

| Application Area | Description |

|---|---|

| Chemistry | Acts as an intermediate for synthesizing complex heterocycles. |

| Medicine | Investigated for anti-inflammatory and anticancer properties. |

| Materials Science | Used in creating conductive polymers and organic semiconductors. |

| Agricultural Chemistry | Potentially useful in developing agrochemicals to enhance crop protection and yield. |

| Analytical Chemistry | Aids in the detection and quantification of compounds in complex mixtures. |

Medicinal Chemistry

In medicinal chemistry, this compound has garnered attention for its potential therapeutic properties. Research indicates its involvement in:

- Anti-inflammatory Activity: The compound may inhibit specific enzymes or receptors associated with inflammatory pathways, leading to therapeutic effects.

- Anticancer Activity: Studies have suggested that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further drug development .

Case Study 1: Anticancer Properties

One study explored the anticancer potential of derivatives synthesized from this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the pyrrole structure could enhance its efficacy as an antitumor agent .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of this compound. It was found that specific derivatives significantly reduced pro-inflammatory cytokines in vitro, indicating potential for therapeutic use in inflammatory diseases .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in industrial settings:

作用機序

The mechanism of action of 5-acetyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

類似化合物との比較

Comparison with Similar Compounds

The following table compares 5-acetyl-1H-pyrrole-2-carbonitrile with structurally analogous pyrrole and pyrazole carbonitriles, highlighting substituent effects, synthesis methodologies, and physicochemical properties:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The acetyl and cyano groups in this compound likely increase electrophilicity at the pyrrole ring, favoring nucleophilic attacks or cyclization reactions. In contrast, amino or methyl groups (e.g., in 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile) enhance electron density, improving stability but reducing reactivity . Heterocyclic Modifications: Pyrazole derivatives (e.g., compounds from ) exhibit higher melting points compared to pyrrole analogs, suggesting stronger intermolecular interactions due to additional nitrogen atoms.

Synthesis Efficiency :

- PTC conditions (e.g., CH₃CN/K₂CO₃/18-crown-6) enable room-temperature syntheses of dihydropyrrole carbonitriles with moderate yields .

- Reflux in K₂CO₃/MeCN systems (as in ) achieves functionalization at the 1-position (e.g., benzyl groups) but with lower yields (~40%), possibly due to steric hindrance.

Applications: Pyrrole carbonitriles with EWGs are pivotal in medicinal chemistry. The acetyl group in this compound may facilitate its use as a precursor for fluorescent dyes or metal-organic frameworks (MOFs), leveraging its conjugated π-system.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-acetyl-1H-pyrrole-2-carbonitrile?

- Methodological Answer : The compound can be synthesized via cyclization reactions or condensation processes. For example, transition metal-free ethynylation of pyrrole derivatives has been employed to generate structurally related 5-ethynylpyrrole-2-carbaldehydes, which can be functionalized further . Cyclization of 2-amino-1H-pyrrole with carbonitriles under acidic conditions (e.g., acetic acid) is another viable route, as demonstrated for analogous pyrrole-carbonitrile systems .

Q. How is this compound characterized structurally?

- Methodological Answer : Structural elucidation relies on spectroscopic techniques:

- 1H/13C NMR : Key for identifying acetyl (-COCH₃) and nitrile (-CN) groups. For example, nitrile carbons typically appear at ~115–120 ppm in 13C NMR .

- X-ray crystallography : Resolves stereochemistry and confirms substituent positioning, as seen in related pyrrole-carbaldehyde derivatives .

- HRMS : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Key precautions include:

- Storage : Inert atmosphere (argon/nitrogen) to prevent degradation .

- Handling : Use of PPE (gloves, goggles) and fume hoods to avoid inhalation/contact .

- Waste disposal : Neutralization of nitrile groups before disposal to mitigate environmental toxicity .

Advanced Research Questions

Q. How can solvent choice impact the yield and purity of this compound in cyclization reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency by stabilizing intermediates. For example, DCM achieved 83–95% yields in non-aromatic pyrrole syntheses, while protic solvents (e.g., ethanol) may hydrolyze sensitive nitrile groups . Solvent-free microwave-assisted methods could further optimize purity by reducing side reactions .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or polymorphism. Strategies include:

- Variable-temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism) .

- Crystallographic validation : Compare experimental vs. computed (DFT) spectra to assign ambiguous signals .

Q. How does the acetyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The acetyl group acts as an electron-withdrawing substituent, activating the pyrrole ring for nucleophilic aromatic substitution. For example, in Suzuki-Miyaura couplings, Pd-catalyzed reactions with aryl boronic acids proceed efficiently at the C-3 position due to acetyl-directed regioselectivity . Optimization of catalyst loading (e.g., Pd(PPh₃)₄ at 2 mol%) is critical to minimize deacetylation side reactions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Pharmacological screening should include:

- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial potential : Broth microdilution assays (MIC determination) per CLSI guidelines .

- Mechanistic studies : Molecular docking to assess binding affinity for targets like EGFR or COX-2 .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for this compound analogs?

- Methodological Answer : Yield discrepancies often stem from:

- Reagent purity : Trace moisture degrades nitrile intermediates, reducing yields by 10–15% .

- Catalyst selection : Palladium vs. copper catalysts in cross-coupling reactions yield 60–95% efficiency, depending on substrate compatibility .

Tables for Key Data

| Synthetic Method | Yield (%) | Key Condition | Reference |

|---|---|---|---|

| Cyclization (acetic acid) | 75–87 | 80°C, 12 h | |

| Transition metal-free route | 83–95 | DCM, room temperature | |

| Microwave-assisted | 92 | 150 W, 30 min |

| Biological Activity | Assay Model | IC50/ MIC | Reference |

|---|---|---|---|

| Anticancer (HeLa) | MTT assay | 12.5 µM | |

| Antibacterial (E. coli) | Broth dilution | 25 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。